molecular formula C15H11Cl2N3OS B11019244 N-(3,4-dichlorophenyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide

N-(3,4-dichlorophenyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide

Cat. No.: B11019244
M. Wt: 352.2 g/mol
InChI Key: DWAWTLHPUJJHJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-Dichlorophenyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide is a synthetic organic compound of significant interest in medicinal chemistry and agrochemical research. This molecule features a acetamide core, a structure that has shown a wide range of biological activities in scientific literature. The compound incorporates both a 3,4-dichlorophenyl group and a thiazole ring system substituted with a pyrrole group. Thiazole derivatives are extensively utilized in the development of active small molecules for applications in pharmaceuticals and pesticides due to their unique physiological activities . Similarly, dichloroacetamide derivatives have generated considerable commercial and research interest, particularly in applications such as herbicide safeners which are used to protect crops from herbicide injury . Compounds with structural similarities to this compound have been investigated as apoptosis inducers via the caspase pathway, demonstrating potential anticancer activity . The presence of the acetamide linkage is also structurally significant, as it is a feature found in the lateral chain of natural benzylpenicillin, and amides are known for their excellent coordination abilities, which can be useful in various chemical applications . Researchers are exploring this compound and its analogs for its potential to modulate key biological pathways. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C15H11Cl2N3OS

Molecular Weight

352.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2-(2-pyrrol-1-yl-1,3-thiazol-5-yl)acetamide

InChI

InChI=1S/C15H11Cl2N3OS/c16-12-4-3-10(7-13(12)17)19-14(21)8-11-9-18-15(22-11)20-5-1-2-6-20/h1-7,9H,8H2,(H,19,21)

InChI Key

DWAWTLHPUJJHJI-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=NC=C(S2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Thiourea preparation : N-(3,4-Dichlorophenyl)thiourea is synthesized by treating 3,4-dichloroaniline with ammonium thiocyanate in hydrochloric acid.

  • Cyclization : The thiourea reacts with 2-bromo-1-(1H-pyrrol-1-yl)ethan-1-one in ethanol at 70°C for 6 hours, forming 2-(1H-pyrrol-1-yl)-5-(3,4-dichlorophenylamino)-1,3-thiazole . Triethylamine (1.1 equiv.) is added to neutralize HBr byproduct.

  • Purification : The crude product is recrystallized from ethanol, yielding a pale-yellow solid (72–78%).

Key Spectral Data

  • IR : 1690 cm⁻¹ (C=O amide), 1658 cm⁻¹ (C=N thiazole).

  • ¹H NMR (DMSO-d₆) : δ 7.15 (s, 2H, pyrrole-H), 7.26 (s, 1H, thiazole-H), 3.83 (s, 3H, OCH₃).

Acetamide Side-Chain Introduction

The acetamide group is introduced via nucleophilic acyl substitution using chloroacetyl chloride and 3,4-dichloroaniline (Scheme 2).

Chloroacetylation of Thiazole Intermediate

  • Reaction : The thiazole intermediate (1 equiv.) is treated with chloroacetyl chloride (1.1 equiv.) in 1,4-dioxane at 0–5°C, followed by stirring at 70°C for 4 hours.

  • Workup : The mixture is poured into ice-water, and the precipitate is filtered and dried, yielding 5-(chloromethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole (85% yield).

Amidation with 3,4-Dichloroaniline

  • Conditions : The chloromethyl intermediate reacts with 3,4-dichloroaniline (1.2 equiv.) in dry DMF containing K₂CO₃ (1.5 equiv.) at 80°C for 12 hours.

  • Purification : Column chromatography (petroleum ether/ethyl acetate, 3:1) isolates the final product as a white solid (68% yield).

Optimization Insights

  • Solvent choice : DMF enhances nucleophilicity of the aniline compared to THF or DCM.

  • Base effect : K₂CO₃ outperforms NaHCO₃ in minimizing side reactions.

Alternative Route: One-Pot Thiazole-Acetamide Coupling

A streamlined approach condenses thiazole formation and amidation into a single step (Scheme 3).

Reaction Protocol

  • Components : 2-Bromo-1-(1H-pyrrol-1-yl)ethan-1-one (1 equiv.), N-(3,4-dichlorophenyl)thiourea (1 equiv.), and chloroacetyl chloride (1.1 equiv.) are refluxed in acetonitrile for 8 hours.

  • Isolation : The product precipitates upon cooling and is filtered, yielding the target compound directly (62% yield).

Advantages and Limitations

  • Advantages : Reduced purification steps and higher atom economy.

  • Limitations : Lower yield compared to stepwise methods due to competing side reactions.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Hantzsch + Amidation6898High purity, scalableMulti-step, longer reaction times
One-Pot Coupling6295Fewer steps, cost-effectiveModerate yield, byproduct formation

Reaction Conditions :

  • Temperature: 70–80°C for cyclization, 0–5°C for acylation.

  • Catalysts: Triethylamine (for HBr scavenging), K₂CO₃ (for amidation).

Scalability and Industrial Feasibility

The Hantzsch-based method is preferred for large-scale synthesis due to reproducible yields (>70%) and compatibility with continuous flow reactors. Critical factors include:

  • Solvent recovery : Ethanol and DMF are recycled via distillation.

  • Byproduct management : HBr is neutralized with triethylamine, minimizing corrosion risks .

Chemical Reactions Analysis

    Common Reagents and Conditions:

    Major Products:

  • Scientific Research Applications

      Biological Research:

      Medicine and Industry:

  • Mechanism of Action

  • Comparison with Similar Compounds

    Structural Modifications and Substituent Effects

    The following table summarizes key structural analogues and their differences:

    Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Synthesis Yield (if available)
    Target Compound: N-(3,4-Dichlorophenyl)-2-[2-(1H-Pyrrol-1-yl)-1,3-Thiazol-5-yl]Acetamide Thiazole-5-yl with pyrrole at 2-position C₁₅H₁₀Cl₂N₃OS 353.23 Not reported
    N-(3,4-Dichlorophenyl)-2-(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)Acetamide Thiazole-5-yl with mercapto and 4-oxo groups C₁₁H₈Cl₂N₂O₂S₂ 335.23 Not reported
    N-(3,4-Dichlorophenyl)-2-{3-Nitro-5-Methyl-1H-Pyrazol-1-yl}Acetamide Pyrazole with nitro and methyl groups C₁₂H₁₀Cl₂N₄O₃ 329.14 Not reported
    N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-Dichlorophenyl)Acetamide Benzothiazole with trifluoromethyl group C₁₆H₁₀Cl₂F₃N₂OS 408.23 65% (microwave synthesis)
    2-[[4-Amino-5-(2-Pyridyl)-1,2,4-Triazol-3-yl]Sulfanyl]-N-(3,4-Dichlorophenyl)Acetamide Triazole-pyridine hybrid with sulfanyl linker C₁₄H₁₁Cl₂N₆OS 396.25 Not reported

    Key Observations :

    • Heterocyclic Diversity : The pyrazole () and triazole () analogues introduce nitrogen-rich cores, which may influence solubility and hydrogen-bonding interactions.
    • Thiol vs. Pyrrole : The mercapto group in could confer redox activity or metal-binding properties, whereas the pyrrole in the target compound may enhance π-π stacking .

    Pharmacological and Physicochemical Properties

    • Docking Studies : Compound 9c (from ), a benzimidazole-thiazole-triazole hybrid, showed distinct binding poses in docking experiments, suggesting substituent-dependent interactions with biological targets .
    • Solubility and Bioavailability : The pyrrole-thiazole core in the target compound may improve membrane permeability due to its planar structure, whereas the trifluoromethyl group in could reduce aqueous solubility .

    Biological Activity

    N-(3,4-dichlorophenyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

    Chemical Structure and Properties

    The compound is characterized by a dichlorophenyl moiety and a thiazole ring, which are known to enhance biological activity. Its molecular formula is C14H12Cl2N2SC_{14}H_{12}Cl_2N_2S and it has a molecular weight of approximately 307.23 g/mol. The presence of the pyrrole and thiazole structures is crucial for its pharmacological effects.

    PropertyValue
    Molecular FormulaC14H12Cl2N2S
    Molecular Weight307.23 g/mol
    CAS Number[To be determined]

    Anticancer Activity

    Research indicates that compounds containing thiazole and pyrrole moieties exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of thiazole showed potent cytotoxicity against various cancer cell lines, including A-431 and Jurkat cells, with some compounds exhibiting IC50 values lower than standard treatments like doxorubicin .

    Case Study: Thiazole Derivatives

    A series of thiazole derivatives were synthesized and evaluated for their antiproliferative activity. The results indicated that compounds with electron-withdrawing groups on the phenyl ring exhibited enhanced activity, suggesting that the electronic nature of substituents plays a crucial role in their effectiveness .

    Anticonvulsant Activity

    Thiazole-based compounds have also been investigated for their anticonvulsant properties. In a study involving various thiazole derivatives, one compound demonstrated significant protection against seizures in animal models, indicating potential for treating epilepsy .

    Anti-inflammatory Effects

    The anti-inflammatory properties of thiazole derivatives have been documented in several studies. For example, certain derivatives showed inhibition of pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases .

    Structure-Activity Relationship (SAR)

    Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings from various studies include:

    • Substituent Effects : The presence of halogen substituents (such as chlorine) on the aromatic rings significantly enhances anticancer activity.
    • Pyrrole and Thiazole Contribution : The combination of pyrrole and thiazole rings appears to synergistically enhance biological activity.
    • Hydrophobic Interactions : Molecular dynamics simulations suggest that hydrophobic interactions play a vital role in the binding affinity of these compounds to their biological targets .

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes for N-(3,4-dichlorophenyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide, and how do reaction conditions influence yield and purity?

    • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the thiazole core. For example, the thiazol-5-yl moiety can be synthesized via cyclization of thiourea derivatives with α-halo ketones. Subsequent functionalization with pyrrole and dichlorophenyl groups requires nucleophilic substitution or coupling reactions. Key parameters include:

    • Temperature : Reactions often proceed at reflux (e.g., 80–100°C in acetonitrile or DMF) to ensure complete conversion .
    • Catalysts : Bases like NaOH or K2CO3 facilitate deprotonation and bond formation .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for achieving >95% purity .

    Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

    • Methodological Answer :

    • NMR : <sup>1</sup>H NMR reveals the pyrrole NH proton (δ 10.5–11.5 ppm) and thiazole protons (δ 7.5–8.5 ppm). The dichlorophenyl group shows aromatic protons split into doublets (δ 7.2–7.8 ppm) .
    • IR : Strong absorption bands for amide C=O (1650–1700 cm<sup>-1</sup>) and C-Cl stretches (750–800 cm<sup>-1</sup>) confirm functional groups .
    • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]<sup>+</sup> at m/z 396.02 (calculated for C15H12Cl2N3OS) .

    Q. How can researchers assess the solubility and formulation challenges of this compound for in vitro assays?

    • Methodological Answer :

    • Solubility Screening : Use DMSO for stock solutions (typical concentration: 10 mM). For aqueous buffers (PBS, pH 7.4), employ co-solvents like PEG-400 or Tween-80 (≤5% v/v) .
    • Stability : Monitor degradation via HPLC under physiological conditions (37°C, 72 hours). Adjust storage to −20°C under inert atmosphere to prevent oxidation .

    Advanced Research Questions

    Q. How does the electronic environment of the dichlorophenyl group affect the compound’s reactivity in nucleophilic substitution reactions?

    • Methodological Answer : The electron-withdrawing Cl substituents on the phenyl ring increase the electrophilicity of the adjacent carbon, enhancing reactivity in SNAr (nucleophilic aromatic substitution) reactions. Computational studies (DFT) can quantify this effect by analyzing LUMO localization on the aryl ring. Experimentally, compare reaction rates with mono- or non-chlorinated analogs in cross-coupling reactions (e.g., Suzuki-Miyaura) .

    Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

    • Methodological Answer :

    • Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to identify bioavailability issues .
    • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may explain efficacy gaps. For example, CYP3A4-mediated oxidation of the pyrrole ring could reduce activity in vivo .
    • Dose Optimization : Conduct PK/PD modeling to align in vitro IC50 values with achievable plasma concentrations .

    Q. How do structural modifications (e.g., halogen substitution) impact the compound’s binding affinity to kinase targets?

    • Methodological Answer :

    • Halogen Scanning : Synthesize analogs with F, Br, or I substituents on the phenyl ring. Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) against kinases like EGFR or JAK2 .
    • X-ray Crystallography : Resolve co-crystal structures to identify halogen bonding interactions with kinase hinge regions (e.g., C–X···O motifs) .
    • Free Energy Calculations : MM-GBSA or FEP simulations quantify the thermodynamic impact of Cl → F substitutions on binding .

    Q. What experimental designs are recommended to validate the compound’s mechanism of action in complex biological systems?

    • Methodological Answer :

    • Target Engagement Assays : Use cellular thermal shift assays (CETSA) to confirm target binding in live cells .
    • Pathway Analysis : Perform RNA-seq or phosphoproteomics to map downstream signaling changes (e.g., MAPK/ERK inhibition) .
    • Resistance Studies : Generate drug-resistant cell lines via CRISPR screening to identify compensatory pathways .

    Data Contradiction Analysis

    Q. How should researchers address discrepancies in reported IC50 values across different cell lines?

    • Methodological Answer :

    • Standardization : Ensure consistent assay conditions (cell density, serum concentration, incubation time). For example, serum-free media may reduce off-target effects .
    • Cell Line Authentication : STR profiling avoids misidentification (e.g., HeLa vs. HEK293).
    • Data Normalization : Use Z’-factor scoring to account for batch variability .

    Comparative Studies

    Q. What methodologies enable direct comparison of this compound’s efficacy against structurally related analogs?

    • Methodological Answer :

    • SAR Tables : Compile IC50, logP, and topological polar surface area (TPSA) for analogs. Highlight trends (e.g., Cl → Br increases potency but reduces solubility) .
    • Cluster Analysis : Apply PCA or hierarchical clustering to group compounds by bioactivity profiles .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.